molecular formula C27H55NO2 B13757162 1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt CAS No. 25054-74-4

1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt

Cat. No.: B13757162
CAS No.: 25054-74-4
M. Wt: 425.7 g/mol
InChI Key: SENWRKVQPDECGF-UHFFFAOYSA-N
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Description

1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt is a zwitterionic surfactant commonly used in various industrial and scientific applications. This compound is known for its amphoteric nature, meaning it can act as both an acid and a base. It is often utilized in formulations requiring mildness and compatibility with skin, making it a popular choice in personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt typically involves the reaction of dodecylamine with chloroacetic acid under controlled conditions. The reaction proceeds as follows:

    Step 1: Dodecylamine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Step 2: The reaction mixture is heated to facilitate the formation of the inner salt.

    Step 3: The product is purified through recrystallization or other suitable purification methods.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and other substituted amines.

Scientific Research Applications

1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.

    Biology: Employed in cell culture media to improve cell viability and growth.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability of active pharmaceutical ingredients.

    Industry: Commonly used in personal care products, detergents, and cleaning agents due to its mildness and compatibility with skin.

Mechanism of Action

The mechanism of action of 1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphoteric nature allows it to form micelles, which can encapsulate and solubilize various compounds. The molecular targets include cell membranes and proteins, where it can alter permeability and enhance the delivery of active ingredients.

Comparison with Similar Compounds

Similar Compounds

    Lauryl betaine: Another zwitterionic surfactant with similar properties and applications.

    Cocamidopropyl betaine: Widely used in personal care products for its mildness and foaming properties.

    Dodecyl dimethylamine oxide: Known for its strong surfactant properties and used in various cleaning agents.

Uniqueness

1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt stands out due to its specific molecular structure, which provides a unique balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubilization and mildness.

Properties

CAS No.

25054-74-4

Molecular Formula

C27H55NO2

Molecular Weight

425.7 g/mol

IUPAC Name

2-[didodecyl(methyl)azaniumyl]acetate

InChI

InChI=1S/C27H55NO2/c1-4-6-8-10-12-14-16-18-20-22-24-28(3,26-27(29)30)25-23-21-19-17-15-13-11-9-7-5-2/h4-26H2,1-3H3

InChI Key

SENWRKVQPDECGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC(=O)[O-]

Origin of Product

United States

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